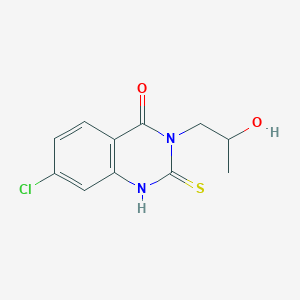

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

CAS No.: 796067-60-2

Cat. No.: VC8473257

Molecular Formula: C11H11ClN2O2S

Molecular Weight: 270.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796067-60-2 |

|---|---|

| Molecular Formula | C11H11ClN2O2S |

| Molecular Weight | 270.74 g/mol |

| IUPAC Name | 7-chloro-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C11H11ClN2O2S/c1-6(15)5-14-10(16)8-3-2-7(12)4-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17) |

| Standard InChI Key | KASQBQLEEVMCNZ-UHFFFAOYSA-N |

| SMILES | CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O |

| Canonical SMILES | CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one consists of a bicyclic framework: a benzene ring fused to a dihydroquinazolinone system. Key substitutions include:

-

Chlorine at position 7, which enhances electrophilic reactivity and influences intermolecular interactions.

-

2-Hydroxypropyl at position 3, introducing a chiral center and hydrophilic character.

-

Sulfanyl (-SH) at position 2, enabling thiol-mediated redox activity and metal coordination .

The molecular formula is C₁₁H₁₃ClN₂O₂S, with a molecular weight of 284.75 g/mol (calculated). Experimental data for closely related compounds, such as 7-chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-50-9), report a molecular weight of 254.73 g/mol and solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO) .

Table 1: Comparative Physicochemical Properties

*Predicted based on structural analogs .

Synthesis and Reaction Pathways

Conventional Cyclocondensation

The DHQ scaffold is typically synthesized via cyclocondensation of anthranilamide with aldehydes . For 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-DHQ, the reaction would involve:

-

Anthranilamide derivative: 7-Chloroanthranilamide serves as the primary precursor.

-

Aldehyde component: 2-Hydroxypropanal (or a protected form, e.g., acetals) introduces the 2-hydroxypropyl group.

-

Catalytic system: Lewis acids (e.g., iodine, ZrCl₂) or Brønsted acids (e.g., HCl) accelerate imine formation and cyclization .

Mechanistic Overview:

-

Nucleophilic attack of anthranilamide’s amino group on the aldehyde carbonyl.

-

Dehydration to form a Schiff base.

-

Intramolecular cyclization via amide nitrogen attack on the imine carbon .

Table 2: Catalytic Systems for DHQ Synthesis

| Catalyst | Conditions | Yield Range |

|---|---|---|

| I₂ (Lewis acid) | Ionic liquids, 50–80°C | 76–99% |

| ZrCl₂ | Ethanol, room temperature | 80–97% |

| HCl (Brønsted acid) | Ethanol, reflux | 10–85% |

Post-Synthetic Modifications

The sulfanyl group at position 2 permits further functionalization:

-

Oxidation: Conversion to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under controlled conditions.

-

Alkylation: Reaction with alkyl halides to form thioethers, enhancing lipophilicity .

Biological Activities and Applications

Table 3: Biological Activities of DHQ Analogs

| Derivative | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 3-Phenylquinoxalin-2-yl sulfanyl | Anticancer (HeLa cells) | 12 μM |

| 2-Methyl-DHQ | Antibacterial (E. coli) | 25 μg/mL |

Industrial and Material Science Applications

-

Coordination chemistry: The sulfanyl group binds transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalysis or sensor development .

-

Polymer additives: Thiol-mediated crosslinking improves thermostability in resins .

Challenges and Future Directions

Synthetic Limitations

-

Chirality control: The 2-hydroxypropyl group introduces a stereocenter, necessitating asymmetric synthesis techniques (e.g., chiral catalysts) to avoid racemization .

-

Functional group compatibility: The -SH group’s susceptibility to oxidation requires inert atmospheres or protective strategies during synthesis .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume